molecular formula C8H6N2O2 B11917811 5,7-Quinoxalinediol CAS No. 858479-18-2

5,7-Quinoxalinediol

Cat. No.: B11917811
CAS No.: 858479-18-2
M. Wt: 162.15 g/mol
InChI Key: PBBMVJLZTCRZPC-UHFFFAOYSA-N
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Description

5,7-Quinoxalinediol is an organic compound belonging to the quinoxaline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Quinoxalinediol typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method is the reaction of o-phenylenediamine with dimethyloxalate, which produces the quinoxaline core structure. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,7-Quinoxalinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalinedione derivatives.

    Reduction: Reduction reactions can convert quinoxalinedione back to quinoxalinediol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

5,7-Quinoxalinediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Quinoxalinediol involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biological processes, leading to therapeutic effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalinedione: Shares a similar core structure but differs in functional groups.

    Quinoxaline: A parent compound with a simpler structure.

    Quinazoline: An isomeric compound with a different arrangement of nitrogen atoms.

    Phthalazine: Another isomer with a distinct ring structure.

Uniqueness

5,7-Quinoxalinediol is unique due to its specific hydroxyl groups at positions 5 and 7, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes .

Properties

CAS No.

858479-18-2

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

quinoxaline-5,7-diol

InChI

InChI=1S/C8H6N2O2/c11-5-3-6-8(7(12)4-5)10-2-1-9-6/h1-4,11-12H

InChI Key

PBBMVJLZTCRZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)O)O

Origin of Product

United States

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